Menaquinone 13
Overview
Description
Menaquinone 13, also known as Vitamin K2-13, is a member of the Vitamin K2 family. It is characterized by a naphthoquinone ring structure with a polyisoprenoid side chain consisting of 13 isoprene units. This compound is a fat-soluble vitamin that plays a crucial role in various biological processes, including blood coagulation, bone metabolism, and cardiovascular health.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Menaquinone 13 typically involves the condensation of a naphthoquinone derivative with a polyisoprenoid chain. The process begins with the preparation of the naphthoquinone core, followed by the attachment of the polyisoprenoid side chain through a series of chemical reactions. Common reagents used in these reactions include isoprene units, catalysts, and solvents. The reaction conditions often involve controlled temperatures and pressures to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound can be achieved through microbial fermentation or chemical synthesis. Microbial fermentation involves the use of bacteria such as Bacillus subtilis, which can produce this compound through their metabolic pathways. This method is preferred for its efficiency and sustainability. Chemical synthesis, on the other hand, involves the stepwise construction of the compound using various chemical reagents and catalysts. Both methods require careful optimization of reaction conditions to maximize yield and minimize impurities.
Chemical Reactions Analysis
Types of Reactions
Menaquinone 13 undergoes several types of chemical reactions, including:
Oxidation: The naphthoquinone ring can be oxidized to form various quinone derivatives.
Reduction: The compound can be reduced to form hydroquinone derivatives.
Substitution: The polyisoprenoid side chain can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. The reactions are typically carried out in acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used. These reactions are often performed in anhydrous solvents under inert atmospheres.
Substitution: Nucleophiles such as halides and amines can be used in substitution reactions. The conditions vary depending on the nucleophile and the desired product.
Major Products
The major products formed from these reactions include various quinone and hydroquinone derivatives, as well as substituted menaquinone compounds. These products have diverse applications in pharmaceuticals, cosmetics, and other industries.
Scientific Research Applications
Menaquinone 13 has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound for studying quinone chemistry and electron transfer processes.
Biology: this compound is studied for its role in cellular respiration and energy production in bacteria.
Medicine: The compound is investigated for its potential therapeutic effects in treating osteoporosis, cardiovascular diseases, and certain types of cancer.
Industry: this compound is used in the production of dietary supplements and fortified foods to improve bone and cardiovascular health.
Mechanism of Action
Menaquinone 13 exerts its effects through several molecular targets and pathways. It acts as a cofactor for the enzyme gamma-glutamyl carboxylase, which is involved in the carboxylation of specific proteins required for blood coagulation and bone metabolism. Additionally, this compound participates in the electron transport chain in bacteria, facilitating ATP production. The compound’s ability to modulate gene expression and cellular signaling pathways also contributes to its biological effects.
Comparison with Similar Compounds
Menaquinone 13 is part of the Vitamin K2 family, which includes other menaquinones with varying lengths of the polyisoprenoid side chain. Similar compounds include:
Menaquinone 4: Known for its role in bone health and cardiovascular protection.
Menaquinone 7: Recognized for its high bioavailability and long half-life in the human body.
Menaquinone 9: Studied for its potential anti-inflammatory and anticancer properties.
Compared to these compounds, this compound is unique due to its longer polyisoprenoid side chain, which may influence its biological activity and stability. Its specific applications and effects are still being explored in scientific research.
Properties
IUPAC Name |
2-methyl-3-[(2E,6E,10E,14E,18E,22E,26E,30E,34E,38E,42E,46E)-3,7,11,15,19,23,27,31,35,39,43,47,51-tridecamethyldopentaconta-2,6,10,14,18,22,26,30,34,38,42,46,50-tridecaenyl]naphthalene-1,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C76H112O2/c1-58(2)30-18-31-59(3)32-19-33-60(4)34-20-35-61(5)36-21-37-62(6)38-22-39-63(7)40-23-41-64(8)42-24-43-65(9)44-25-45-66(10)46-26-47-67(11)48-27-49-68(12)50-28-51-69(13)52-29-53-70(14)56-57-72-71(15)75(77)73-54-16-17-55-74(73)76(72)78/h16-17,30,32,34,36,38,40,42,44,46,48,50,52,54-56H,18-29,31,33,35,37,39,41,43,45,47,49,51,53,57H2,1-15H3/b59-32+,60-34+,61-36+,62-38+,63-40+,64-42+,65-44+,66-46+,67-48+,68-50+,69-52+,70-56+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZCKKEDSUIYKTM-HWRCDASFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=CC=CC=C2C1=O)CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=O)C2=CC=CC=C2C1=O)C/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C76H112O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40558954 | |
Record name | 2-Methyl-3-[(2E,6E,10E,14E,18E,22E,26E,30E,34E,38E,42E,46E)-3,7,11,15,19,23,27,31,35,39,43,47,51-tridecamethyldopentaconta-2,6,10,14,18,22,26,30,34,38,42,46,50-tridecaen-1-yl]naphthalene-1,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40558954 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1057.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27123-36-0 | |
Record name | 2-Methyl-3-[(2E,6E,10E,14E,18E,22E,26E,30E,34E,38E,42E,46E)-3,7,11,15,19,23,27,31,35,39,43,47,51-tridecamethyldopentaconta-2,6,10,14,18,22,26,30,34,38,42,46,50-tridecaen-1-yl]naphthalene-1,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40558954 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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